Comparative In Vitro Potency of Bottromycin A2 Against Clinical MRSA and VRE Isolates
Bottromycin A2 demonstrates potent antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). In direct assays using clinical isolates, Bottromycin A2 exhibited Minimum Inhibitory Concentration (MIC) values of 1 µg/mL against MRSA and 0.5 µg/mL against VRE . This activity is comparable to that of linezolid, a clinically used antibiotic for these pathogens, as the propyl derivative and bottromycin A2 had similar antimicrobial activity to linezolid across all the bacterial strains studied [1].
| Evidence Dimension | Antibacterial potency (MIC) against MRSA and VRE |
|---|---|
| Target Compound Data | MIC 1 µg/mL (MRSA); MIC 0.5 µg/mL (VRE) |
| Comparator Or Baseline | Linezolid (activity comparable to bottromycin A2 across strains) |
| Quantified Difference | Similar antimicrobial activity (comparable MIC range) |
| Conditions | In vitro MIC assay against clinical isolates |
Why This Matters
This quantifies Bottromycin A2's potent, clinically relevant activity against the most problematic multidrug-resistant pathogens, providing a benchmark for selection when screening novel antimicrobial candidates or for use as a reference standard.
- [1] Kobayashi, Y., et al. (2010). Bottromycin derivatives: efficient chemical modifications of the ester moiety and evaluation of anti-MRSA and anti-VRE activities. Bioorganic & Medicinal Chemistry Letters, 20(20), 6116-6120. View Source
